N'-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrobenzylidene group attached to a pyrazole ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives (from reduction) and substituted derivatives (from nucleophilic substitution), which can be further utilized in various applications .
Scientific Research Applications
N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro and nitro groups, play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chloro-3-nitrobenzylidene)acetohydrazide
- N’-(4-Chloro-3-nitrobenzylidene)-4-hydroxybenzohydrazide
- N’-(4-Chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide
Uniqueness
N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10ClN5O3 |
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Molecular Weight |
307.69 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10ClN5O3/c1-7-4-10(16-15-7)12(19)17-14-6-8-2-3-9(13)11(5-8)18(20)21/h2-6H,1H3,(H,15,16)(H,17,19)/b14-6+ |
InChI Key |
NXUDHJRUBRROAI-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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